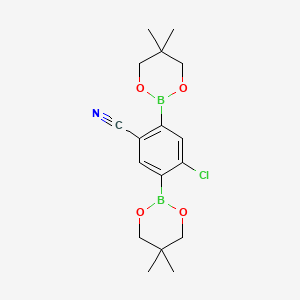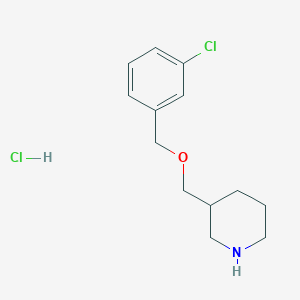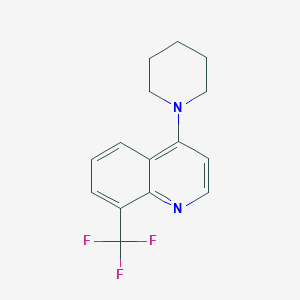![molecular formula C14H15N3O2 B1487592 Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate CAS No. 78750-69-3](/img/structure/B1487592.png)
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Vue d'ensemble
Description
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is a compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This compound has garnered significant attention from researchers due to its potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate can be represented by the SMILES notation: O=C(OCC)C1=CC=C(C=C1)NC2=NC=CC=C2N .Applications De Recherche Scientifique
Nonlinear Optical Properties
Specific Scientific Field
This application falls under the field of Optical and Quantum Electronics .
Summary of the Application
A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized by the coupling reaction . The compound was characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies .
Methods of Application or Experimental Procedures
The nonlinear optical (NLO) properties of the EAB compound were studied using a continuous wave (cw), low power 473 nm, TEM 00 mode laser beam . The effect of power input of the laser beam, types of beam wavefront, and temporal variation of the diffraction patterns were discussed .
Results or Outcomes
The study found that the EAB compound exhibits high nonlinear optical (NLO) third-order properties and ultra-fast response time . This makes it potentially useful in applications such as optical computing, optical phase conjugation, all-optical switching (AOS), holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .
Anti-Fibrosis Activity
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .
Antioxidant and Luminescent Properties
Specific Scientific Field
This application is in the field of Chemical Biology and Medicinal Chemistry .
Summary of the Application
3-Amino-4-arylpyridin-2 (1 H)-ones, a class of compounds that includes “Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate”, have been found to possess antioxidant properties . They also exhibit luminescent properties and can be used as luminescent dyes for enzyme-linked immunosorbent assay .
Methods of Application or Experimental Procedures
The antioxidant and luminescent properties of these compounds are typically evaluated using various spectroscopic techniques .
Results or Outcomes
These compounds have been shown to be good antioxidants and possess luminescent properties . This makes them potentially useful in various biological assays and imaging applications .
Anti-Gastric Cancer Activity
Specific Scientific Field
This application is in the field of Oncology and Pharmacology .
Summary of the Application
“Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate” has been studied for its potential anti-gastric cancer activity .
Methods of Application or Experimental Procedures
The anti-gastric cancer activity of the compound was evaluated using the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay on three human gastric cancer cells (SGC-790, MKN-4, and MKN45) .
Results or Outcomes
The study did not provide specific results or outcomes for this compound . However, the MTT assay is typically used to measure cell viability as an indicator of cytotoxicity, cell proliferation, or cell activation .
Inhibitor of M pro Protease
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Virology .
Summary of the Application
3-Amino-4-arylpyridin-2 (1 H)-ones, a class of compounds that includes “Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate”, have been found to inhibit M pro protease, which prevents the replication of the coronavirus SARS-CoV-2 .
Methods of Application or Experimental Procedures
The inhibitory activity of these compounds is typically evaluated using various biochemical assays .
Results or Outcomes
These compounds have been shown to be good inhibitors of M pro protease . This makes them potentially useful in the development of antiviral drugs .
Multi-Targeted Kinase Inhibitors
Summary of the Application
A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines .
Methods of Application or Experimental Procedures
The anti-cancer activity of the compounds was evaluated using the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay .
Results or Outcomes
Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) . These findings highlight the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Propriétés
IUPAC Name |
ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-13-12(15)4-3-9-16-13/h3-9H,2,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSOEUFILRQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194411 | |
| Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate | |
CAS RN |
78750-69-3 | |
| Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78750-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
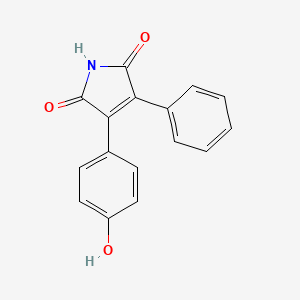
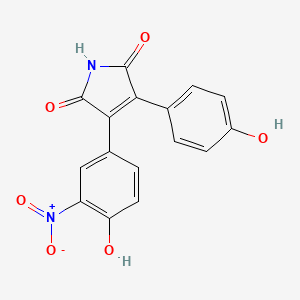
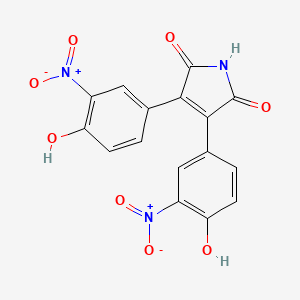
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

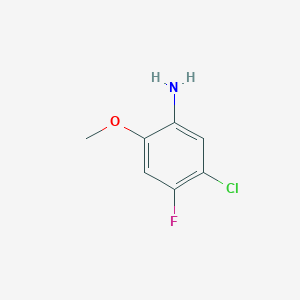
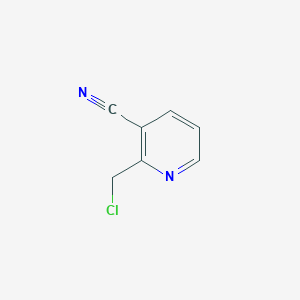

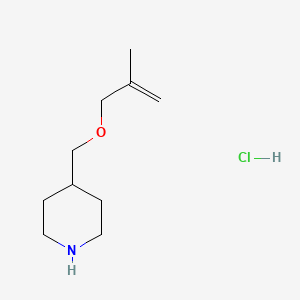
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)
